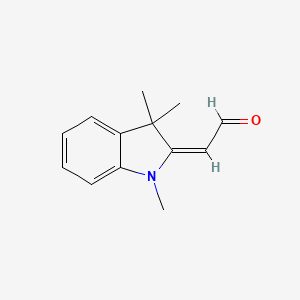
sodium;1,1-dioxo-1,2-benzothiazol-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate, also known as sodium saccharin, is a chemical compound with the molecular formula C7H4NNaO3S. It is a white crystalline powder that is commonly used as an artificial sweetener. Sodium saccharin is known for its high sweetness, which is approximately 300-400 times sweeter than sucrose, making it a popular sugar substitute in various food and beverage products .
準備方法
Synthetic Routes and Reaction Conditions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate can be synthesized through several methods. One common method involves the oxidation of o-toluenesulfonamide with potassium permanganate, followed by neutralization with sodium hydroxide to form sodium saccharin. The reaction conditions typically include an aqueous medium and controlled temperature to ensure the complete conversion of the starting materials .
Industrial Production Methods
In industrial settings, sodium saccharin is produced through the Maumee process, which involves the reaction of anthranilic acid with sulfur dioxide and chlorine, followed by neutralization with sodium hydroxide. This method is preferred due to its high yield and cost-effectiveness .
化学反応の分析
Types of Reactions
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted benzothiazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzothiazoles.
科学的研究の応用
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized as a corrosion inhibitor and in the formulation of various consumer products.
作用機序
The mechanism of action of sodium;1,1-dioxo-1,2-benzothiazol-3-olate involves its interaction with specific molecular targets. In biological systems, it acts as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .
類似化合物との比較
Sodium;1,1-dioxo-1,2-benzothiazol-3-olate is unique compared to other similar compounds due to its high sweetness and stability. Similar compounds include:
Sodium cyclamate: Another artificial sweetener, but less sweet than sodium saccharin.
Aspartame: A widely used artificial sweetener, but less stable under high temperatures.
Sucralose: A chlorinated derivative of sucrose, known for its high sweetness and stability.
This compound stands out due to its combination of high sweetness, stability, and versatility in various applications.
特性
IUPAC Name |
sodium;1,1-dioxo-1,2-benzothiazol-3-olate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO3S.Na/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINXNKPZLFISPD-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4NNaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1,5-diamino-4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-one](/img/structure/B7761560.png)

![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
![3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B7761575.png)


![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)




![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)


